4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylbutyrophenone
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and an iodo-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone typically involves multiple steps:
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Formation of the Dioxane Ring: : The initial step involves the formation of the 1,3-dioxane ring. This can be achieved through the acid-catalyzed cyclization of a diol with an aldehyde or ketone. For instance, 2,2-dimethyl-1,3-propanediol can react with acetone in the presence of an acid catalyst to form 5,5-dimethyl-1,3-dioxane.
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Iodination of the Phenyl Group: : The next step involves the iodination of a suitable phenyl precursor. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the phenyl ring.
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Coupling Reaction: : The final step involves coupling the dioxane ring with the iodinated phenyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the dioxane derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
Industrial production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups attached to the dioxane ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the carbonyl group in the butyrophenone moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the dioxane ring and the iodo-substituted phenyl group can impart unique biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals, including advanced materials and agrochemicals. Its reactivity and structural features make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxane ring can enhance the compound’s stability and bioavailability, while the iodo group can facilitate interactions with specific biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-chloro-4’-methylbutyrophenone: Similar structure but with a chlorine atom instead of iodine.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-bromo-4’-methylbutyrophenone: Similar structure but with a bromine atom instead of iodine.
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluoro-4’-methylbutyrophenone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions in both chemical and biological contexts.
This detailed overview provides a comprehensive understanding of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylbutyrophenone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23IO3/c1-12-7-8-13(9-14(12)18)15(19)5-4-6-16-20-10-17(2,3)11-21-16/h7-9,16H,4-6,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGBMIRIJSHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646068 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-15-8 | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898757-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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